molecular formula C10H13N2O6S3+ B12792916 Methyl 3-methyl-2-(methylthio)-6-nitrobenzothiazolium sulphate CAS No. 2458-05-1

Methyl 3-methyl-2-(methylthio)-6-nitrobenzothiazolium sulphate

Cat. No.: B12792916
CAS No.: 2458-05-1
M. Wt: 353.4 g/mol
InChI Key: UHXYAEXVNYMRKZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(methylthio)-6-nitrobenzothiazolium sulphate is a complex organic compound with a unique structure that includes a benzothiazole ring substituted with methyl, methylthio, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(methylthio)-6-nitrobenzothiazolium sulphate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core.

    Methylation and Methylthio Substitution: Methylation can be carried out using methyl iodide or dimethyl sulfate, while the methylthio group is introduced via thiolation reactions using methylthiolating agents.

    Sulphate Formation: The final step involves the formation of the sulphate salt, typically through the reaction with sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps, and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reductants like tin(II) chloride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic

Properties

CAS No.

2458-05-1

Molecular Formula

C10H13N2O6S3+

Molecular Weight

353.4 g/mol

IUPAC Name

methyl hydrogen sulfate;3-methyl-2-methylsulfanyl-6-nitro-1,3-benzothiazol-3-ium

InChI

InChI=1S/C9H9N2O2S2.CH4O4S/c1-10-7-4-3-6(11(12)13)5-8(7)15-9(10)14-2;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;

InChI Key

UHXYAEXVNYMRKZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(SC2=C1C=CC(=C2)[N+](=O)[O-])SC.COS(=O)(=O)O

Origin of Product

United States

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